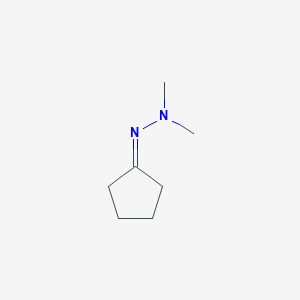
N-(2,4-Dinitrophenyl)-DL-leucine
Übersicht
Beschreibung
N-(2,4-Dinitrophenyl)-DL-leucine, also known as DNLL, is a chemical compound that has been widely used in scientific research for many years. This compound is a protease inhibitor that has been used in various biochemical and physiological studies to investigate the mechanisms of action of different enzymes and proteins. DNLL is known for its ability to selectively inhibit the activity of some proteases, making it a valuable tool for scientists studying proteolytic processes.
Wirkmechanismus
N-(2,4-Dinitrophenyl)-DL-leucine works by selectively inhibiting the activity of some proteases. It does this by binding to the active site of the protease, preventing it from cleaving peptide bonds in proteins. This inhibition is reversible, meaning that N-(2,4-Dinitrophenyl)-DL-leucine can be removed from the active site of the protease, allowing it to resume its normal activity.
Biochemische Und Physiologische Effekte
N-(2,4-Dinitrophenyl)-DL-leucine has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of trypsin, a protease that plays a critical role in the digestion of proteins in the small intestine. N-(2,4-Dinitrophenyl)-DL-leucine has also been shown to inhibit the activity of chymotrypsin, another protease that is involved in protein digestion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,4-Dinitrophenyl)-DL-leucine in lab experiments is its ability to selectively inhibit the activity of some proteases. This allows scientists to study the specific proteases involved in a particular biological process, without affecting other proteases that may be present. However, one limitation of using N-(2,4-Dinitrophenyl)-DL-leucine is that it may not be effective against all proteases. Some proteases may be resistant to N-(2,4-Dinitrophenyl)-DL-leucine, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving N-(2,4-Dinitrophenyl)-DL-leucine. One area of interest is the development of new protease inhibitors that are more effective than N-(2,4-Dinitrophenyl)-DL-leucine. Another area of interest is the study of the role of proteases in various disease states, such as cancer and Alzheimer's disease. Finally, there is also interest in using N-(2,4-Dinitrophenyl)-DL-leucine as a tool for drug discovery, as it may be possible to use N-(2,4-Dinitrophenyl)-DL-leucine to identify new compounds that can selectively inhibit specific proteases.
Synthesemethoden
N-(2,4-Dinitrophenyl)-DL-leucine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The most common method of synthesis involves the reaction of 2,4-dinitrophenylhydrazine with DL-leucine in the presence of a suitable catalyst. The resulting product is a yellow crystalline powder that is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dinitrophenyl)-DL-leucine has been used in a wide range of scientific research applications, including enzyme kinetics, protein structure-function studies, and drug discovery. N-(2,4-Dinitrophenyl)-DL-leucine is commonly used as a tool for studying proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. Proteases play a critical role in many biological processes, including protein degradation, blood clotting, and immune system function.
Eigenschaften
IUPAC Name |
2-(2,4-dinitroanilino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMDPCBYJCIZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874321 | |
| Record name | N-(2,4-DINITROPHENYL)LEUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)-DL-leucine | |
CAS RN |
10484-03-4, 1655-57-8 | |
| Record name | N-(2,4-Dinitrophenyl)leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10484-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucine, N-(2,4-dinitrophenyl)-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89626 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-DINITROPHENYL)LEUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-DL-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)





![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)






